N-(2-iodophenyl)-3-propoxybenzamide
Description
N-(2-iodophenyl)-3-propoxybenzamide is a benzamide derivative featuring a 2-iodophenyl substituent on the amide nitrogen and a 3-propoxy group on the benzoyl moiety. For instance, N-(2-iodophenyl)acylamides (e.g., acetamide, benzamide, and furan-2-carboxamide derivatives) are synthesized via reactions between 2-iodoaniline and acyl chlorides in the presence of triethylamine (Et₃N) . The 3-propoxy group likely increases lipophilicity compared to simpler acyl groups, altering solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-(2-iodophenyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h3-9,11H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPFEIVZMZHFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects : The 3-propoxy group in the target compound introduces a longer alkoxy chain compared to acetyl (5a) or benzoyl (5c) groups. This modification may enhance membrane permeability in biological systems or influence regioselectivity in catalytic reactions .
- Synthetic Yields : Yields for analogs vary (69–81%), suggesting that steric bulk (e.g., furan vs. benzene) impacts reaction efficiency. The propoxy group’s synthesis would likely require optimized conditions to avoid side reactions .
- Electronic Properties : The iodine atom in all compounds provides a heavy atom effect for X-ray crystallography and may act as a directing group in C–H bond functionalization .
Comparison with Non-Acylamide Analogs
Table 2: Non-Acylamide Derivatives with Structural Similarities
Key Differences:
- Functional Groups : Unlike acylamides, thiazol-2-amine (T136) and branched acyl derivatives prioritize nitrogen-heterocyclic or sterically demanding groups, which may limit their utility in reactions requiring planar transition states .
Physicochemical and Hazard Profile Comparison
Table 3: Predicted Properties of Selected Compounds
- Hazard Notes: The Xi classification for N-(4-Amino-2-methylphenyl)-3-propoxybenzamide indicates irritant properties, likely due to the amino group. The target compound’s iodine and propoxy groups may pose similar risks, requiring handling precautions .
Research Implications and Gaps
- Catalytic Applications : N-(2-iodophenyl)benzamide (5c) has been used in Heck reactions , but the propoxy variant’s efficacy in such processes remains unexplored.
- Biological Studies: No direct evidence links the target compound to pesticidal or pharmaceutical activity, though propanil (N-(3,4-dichlorophenyl)propanamide) demonstrates herbicidal properties via analogous structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
